molecular formula C7H9N5O B1267718 2-(6-Aminopurin-9-yl)ethanol CAS No. 707-99-3

2-(6-Aminopurin-9-yl)ethanol

Cat. No. B1267718
CAS RN: 707-99-3
M. Wt: 179.18 g/mol
InChI Key: VAQOTZQDXZDBJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(6-Aminopurin-9-yl)ethanol and its analogues involves multiple steps, including esterification, nitrification, hydrolysis, and reduction processes. For instance, the new synthesis process for this compound, considered a key intermediate in the production of cardiovascular drugs, starts with β-phenylethanol as the raw material. Through a sequence of reactions, a high purity product is obtained with significant yields (Zhang Wei-xing, 2013).

Molecular Structure Analysis

The molecular structure of 2-(6-Aminopurin-9-yl)ethanol allows it to participate in various chemical and biological interactions. Nucleophilic substitution reactions are a key aspect of its chemical behavior, facilitating the introduction of functional groups that enhance its activity and solubility. The structure also supports the formation of hydrogen bonds and stacking interactions, contributing to its affinity for biological molecules (Adrien Favier et al., 2001).

Chemical Reactions and Properties

2-(6-Aminopurin-9-yl)ethanol undergoes various chemical reactions, including the formation of Schiff base ligands, which are crucial for its interaction with metal ions. This property is explored in the synthesis of mixed ligand complexes, where the compound acts as a bidentate ligand, coordinating through nitrogen atoms to form complexes with metals such as Co(II), Ni(II), and Cu(II) (S. A. Shaker et al., 2009).

Scientific Research Applications

Drug Interaction and DNA Binding

The interaction of similar compounds like 2-(pyrido[1,2-e]purin-4-yl)amino-ethanol with DNA has been studied, revealing its ability to intercalate between DNA bases. This interaction is facilitated through weak stacking interactions and is further strengthened by hydrogen bonds, making these compounds a subject of interest in the design of antitumor drugs (Favier et al., 2001).

Synthesis and Antiviral Applications

The enantioselective synthesis of 2-(6-Aminopurin-9-yl)ethanol analogs has been explored, yielding compounds with potential antiviral properties. These synthesized compounds have undergone tests for antiviral activity, indicating their relevance in the development of antiviral agents (Akella & Vince, 1996).

Spectroscopic Characterization of Mixed Ligand Complexes

The interaction of 6-aminopurine with various metal ions has been investigated. This involves forming mixed ligand complexes, characterized by spectroscopic techniques, indicating the potential of 2-(6-Aminopurin-9-yl)ethanol in forming biologically relevant complexes (Shaker et al., 2009).

Exploration of Chemical Properties

Studies have investigated the fluorescence decay characteristics of 2-aminopurine compounds, revealing their existence as multiple emitting species. This indicates tautomerism in such compounds and suggests their use in studying dynamics in DNA/RNA (Neely et al., 2004).

Safety And Hazards

When handling 2-(6-Aminopurin-9-yl)ethanol, it’s important to avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

2-(6-aminopurin-9-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)12(1-2-13)4-11-5/h3-4,13H,1-2H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQOTZQDXZDBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287530
Record name 2-(6-aminopurin-9-yl)ethanol
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Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Aminopurin-9-yl)ethanol

CAS RN

707-99-3
Record name 9-(2-Hydroxyethyl)adenine
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Record name 2-(6-aminopurin-9-yl)ethanol
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Record name 2-(6-aminopurin-9-yl)ethanol
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Synthesis routes and methods I

Procedure details

Adenine to PMEA using Magnesium Isopropoxide. To a suspension of adenine (16.8 g, 0.124 mol) in DMF (41.9 ml) was added ethylene carbonate (12.1 g, 0.137 mol) and sodium hydroxide (.100 g, 0.0025 mol). The mixture was heated at 130° C. overnight. The reaction was cooled to below 50° C. and toluene (62.1 ml) was added. The slurry was further cooled to 5° C. for 2 hours, filtered, and rinsed with toluene (2×). The wet solid was dried in vacuo at 65° C. to yield 20.0 g (90%) of 9-(2-hydroxyethyl)adenine as an off-white solid. Mp: 238-240° C.
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16.8 g
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41.9 mL
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12.1 g
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0.0025 mol
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62.1 mL
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Synthesis routes and methods II

Procedure details

To a suspension of 60% NaH in mineral oil (1.70 g, 42.57 mmol) in anhydrous DMF (120 mL) was added adenine (5.23 g, 38.70 mmol) under argon, and the mixture was heated at 60° C. for 1 h. 2-Bromoethylbenzoate (9.2 mL, 58.06 mmol) was added dropwise at 60° C., and the reaction was stirred at this temperature for 16 h. The mixture was then filtered to remove insoluble materiel, the filtrate was evaporated under reduced pressure and co-evaporated three times with toluene. The residue was triturated with EtOAc then filtered to give a white solid, which was immediately resuspended in a saturated ammonia solution in MeOH (400 mL). The reaction mixture was stirred for 14 h at room temperature, and then methanol was removed under reduced pressure. Recrystallization from EtOH afforded compound 2 (5.87 g, 85%): mp 236° C. (Lit. 238-239° C.); 1H NMR (DMSO-d6): 8.13 (s, 1H, H-2), 8.10 (s, 1H, H-8), 7.23 (bs, 2H, NH2), 5.05 (bs, 1H, OH), 4.19 (t, J=5.2 Hz, 2H, CH2O), 3.71 (t, J=5.2 Hz, 2H, CH2N). 13C NMR (DMSO-d6) δ: 155.79, 152.23, 149.44, 141.46, 118.55, 59.17, 45.61. MS (GT, FAB+): 136 (B+1H)+, 180 (M+1H)+, 202 (M+Na)+.
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oil
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1.7 g
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120 mL
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5.23 g
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9.2 mL
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400 mL
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Synthesis routes and methods III

Procedure details

Adenine (9.1 g), ethylene carbonate (6.0 g), and sodium hydroxide (0.14 g) in DMF (68 ml) were heated at reflux for 2 hr The solution was cooled to 0°, then 70 ml of toluene were added. After sitting for 2 hr at 0°, the precipitate was collected, rinsed with 100 ml of toluene, then cold ethanol, and dried to afford N9 -hydroxyethyladenine.
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9.1 g
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6 g
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0.14 g
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68 mL
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70 mL
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